1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one
Description
1-(5-Bromo-1H-indol-2-yl)-2-chloroethan-1-one is a halogenated indole derivative featuring a bromine atom at the 5-position of the indole ring and a 2-chloroacetyl group at the 2-position. Its structural framework allows for diverse functionalization, making it valuable in drug discovery pipelines .
Properties
IUPAC Name |
1-(5-bromo-1H-indol-2-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-9(13-8)10(14)5-12/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWLJYJLIAILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation: Primary Synthetic Route
The most widely reported method for synthesizing 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one involves Friedel-Crafts acylation of 5-bromoindole with 2-chloroacetyl chloride. This approach capitalizes on the electrophilic aromatic substitution mechanism, where the indole’s electron-rich C2 position is selectively acylated.
Reaction Protocol
- Starting Materials : 5-Bromoindole (1.0 equiv), 2-chloroacetyl chloride (1.2 equiv)
- Catalyst : Anhydrous aluminum chloride (AlCl₃, 1.5 equiv) or triethylamine (Et₃N, 2.0 equiv).
- Solvent : Dichloromethane (DCM) or chloroform under inert atmosphere (N₂/Ar).
- Conditions : Stirring at 0–5°C for 1 hour, followed by gradual warming to room temperature (20–25°C) over 3–5 hours.
Lewis Acid-Mediated Acylation with Et₂AlCl
An alternative method employs ethylaluminum dichloride (Et₂AlCl) as a Lewis acid, enhancing regioselectivity and reaction efficiency. This protocol is particularly advantageous for large-scale synthesis.
Procedure
Multi-Step Synthesis via Intermediate Halogenation
For laboratories lacking direct access to 5-bromoindole, a multi-step route starting from indole has been documented:
Stepwise Process
- Bromination : Indole is brominated at C5 using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.
- Acylation : The resultant 5-bromoindole undergoes Friedel-Crafts acylation as described in Section 1.
Table 2. Bromination Conditions Comparison
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | THF | 0 | 89 |
| Br₂ | DCM | 25 | 75 |
| HBr/H₂O₂ | AcOH | 50 | 68 |
Alternative Pathways: Nucleophilic Substitution
While less common, nucleophilic substitution on pre-functionalized indoles offers a viable route:
Chloroacetylation of 5-Bromoindole-2-carboxylic Acid
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors have been proposed to enhance safety and reproducibility:
Challenges and Mitigation Strategies
Regioselectivity Issues
Purification Difficulties
- Problem : Co-elution of byproducts in column chromatography.
- Solution : Gradient elution (hexane → ethyl acetate) or preparative HPLC.
Chemical Reactions Analysis
Types of Reactions: 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the bromo and chloro positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are often employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: A range of substituted indole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The bromo and chloro groups play a crucial role in binding to receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one with structurally related compounds, focusing on their molecular features, synthesis, and applications.
Indole Derivatives with Halogen and Chloroacetyl Modifications
Piperazine-Linked Chloroacetyl Derivatives
Non-Indole Chloroacetyl Analogues
Key Research Findings and Trends
Substituent Effects : Bromine at the indole 5-position enhances electrophilic reactivity, facilitating cross-coupling reactions, whereas chlorine analogs exhibit lower steric hindrance .
Biological Activity : Indole-based chloroacetyl derivatives (e.g., SH-X-38) demonstrate efficacy in modulating protein complexes, attributed to their dual chloroacetyl groups and piperazine linkers .
Synthetic Flexibility : Piperazine-linked bis-chloroacetyl compounds enable modular synthesis of dimeric structures, critical for probing multivalent interactions .
Analytical Handling : Compounds like 1-(5-bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one require specialized HPLC methods (e.g., Newcrom R1 column) due to high LogP values .
Biological Activity
1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and utility in medicinal chemistry. The compound features a brominated indole moiety and a chloroethanone functional group, contributing to its unique properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈BrClN. Its structure can be represented as follows:
The presence of bromine and chlorine atoms enhances the compound's reactivity and biological activity compared to other indole derivatives.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents increase binding affinity, allowing the compound to modulate enzyme activity or receptor functions, which can lead to therapeutic outcomes such as anticancer or antimicrobial effects.
Biological Activities
Antimicrobial Activity :
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . The structural modifications, such as halogen substitutions, enhance these activities.
Anticancer Properties :
The compound is also being investigated for its potential as an anticancer agent. Indole derivatives have been recognized for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation . The specific interactions of this compound with EGFR are still under investigation, but preliminary studies suggest promising results.
Research Findings and Case Studies
Several studies highlight the biological activities of indole derivatives, including this compound:
Synthesis and Applications
The synthesis of this compound typically involves reactions that utilize common reagents such as sodium azide for nucleophilic substitution and potassium permanganate for oxidation. This compound serves as a valuable intermediate in synthesizing other biologically active compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via bromination and chlorination of indole derivatives. Key steps include:
- Bromination : Reacting indole with N-bromosuccinimide (NBS) in dichloromethane at 0–25°C to introduce bromine at the 5-position .
- Chlorination : Treating the intermediate with chloroacetyl chloride in ethanol under reflux (78°C) to attach the chloroethanone moiety .
- Yield Optimization : Solvent polarity (e.g., dichloromethane vs. ethanol) and temperature control are critical. For example, dichloromethane minimizes side reactions, while ethanol enhances solubility for chlorination .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DCM, 0–25°C | 85–90 | ≥98% |
| Chlorination | ClCH₂COCl, EtOH, reflux | 70–75 | ≥95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the indole backbone and substituents. The bromine atom induces deshielding (~7.5 ppm for H-5 in ¹H NMR) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and halogen interactions critical for reactivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 292.05 for C₁₀H₆BrClNO) .
Q. What are the common chemical reactions involving this compound?
- Key Reactions :
- Nucleophilic Substitution : Chlorine at C-2 can be replaced by amines or thiols (e.g., with piperidine in THF at 60°C) to generate analogs .
- Reduction : Sodium borohydride reduces the ketone to an alcohol, altering bioactivity .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) functionalize the indole ring .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved in studies of this compound?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., MDA-MB-231 for anticancer studies) and controls .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., bromine’s role in enhancing kinase inhibition) .
- Dose-Response Validation : Repeat experiments with gradient concentrations (0.1–100 µM) to confirm potency thresholds .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., FGFR1). The chloroethanone group forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : GROMACS simulates binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| FGFR1 | -9.2 | H-bond (Lys514), halogen bonding (Br) |
| PI3Kγ | -8.7 | Hydrophobic (Indole ring), Van der Waals (Cl) |
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Methodology :
- Continuous Flow Systems : Reduce residence time, improving yield to >90% .
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for cross-coupling; Pd/C reduces metal contamination .
- In-line Purification : Use HPLC-MS to monitor intermediates in real-time .
Q. What experimental designs assess the compound’s toxicity in non-target cells?
- Methodology :
- MTT Assays : Compare viability in HEK293 (normal) vs. HeLa (cancer) cells after 48-hour exposure .
- ROS Detection : Use DCFH-DA fluorescence to measure oxidative stress in liver cells (e.g., HepG2) .
- Apoptosis Markers : Western blot for caspase-3 activation in treated vs. untreated cells .
Methodological Notes
- Crystallography : Refine structures using SHELXL-2018 with twin refinement for high-resolution data .
- Safety : Follow GHS guidelines (e.g., PPE, fume hoods) due to potential respiratory irritation .
- Data Reproducibility : Archive raw NMR and MS spectra in repositories like PubChem for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
